molecular formula C22H19Cl3FN3OS B2829674 N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 899932-58-2

N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2829674
CAS RN: 899932-58-2
M. Wt: 498.82
InChI Key: BNFFFHCPLAOWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19Cl3FN3OS and its molecular weight is 498.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neuropharmacological Applications :

    • Peripheral benzodiazepine receptor agonists like DAA1097 and DAA1106, which are structurally related to the compound , have been examined for their receptor binding and behavioral profiles. These compounds were found to be selective for the peripheral benzodiazepine receptor (PBR) and showed potent anxiolytic-like properties in laboratory animals (Okuyama et al., 1999).
  • Antiplasmodial Properties :

    • A study on novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which share a similar structural motif, demonstrated potential in vitro antiplasmodial properties. The study highlighted the need for specific substituent combinations for biological activity against the Plasmodium falciparum parasite (Mphahlele et al., 2017).
  • Anti-inflammatory Activity :

    • Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity. These findings suggest potential applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).
  • Potential Pesticide Applications :

    • Compounds structurally related to N-(3-chloro-4-fluorophenyl)-2-(2,4-dichlorophenoxy)acetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides (Olszewska et al., 2008).
  • Anticancer and Antidiabetic Properties :

    • A novel series of spirothiazolidines analogs, incorporating similar structural elements, were developed and showed significant anticancer activities against human breast and liver carcinoma cell lines. Additionally, some compounds demonstrated potential as alpha-amylase and alpha-glucosidase inhibitors, suggesting applications in diabetes treatment (Flefel et al., 2019).
  • Anticonvulsant Activity :

    • Research on 3-substituted-thiazolyl-2-iminothiazolidin-4-ones, which share structural similarities, revealed their potential as a new class of anticonvulsants. This suggests possible applications in the treatment of epilepsy and related disorders (Alagarsamy et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl3FN3OS/c23-15-6-4-13(10-16(15)24)20-21(29-22(28-20)8-2-1-3-9-22)31-12-19(30)27-14-5-7-18(26)17(25)11-14/h4-7,10-11H,1-3,8-9,12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFFFHCPLAOWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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